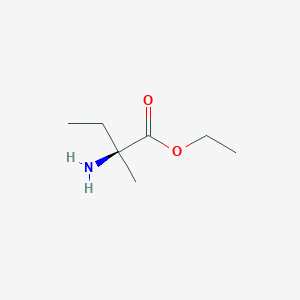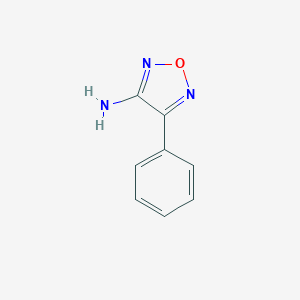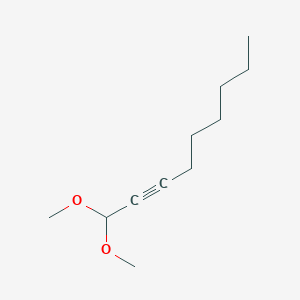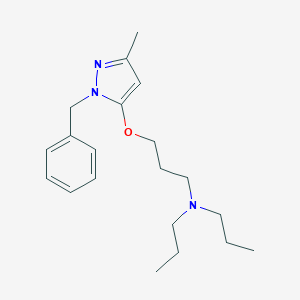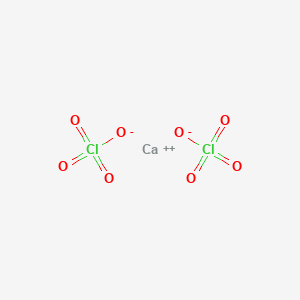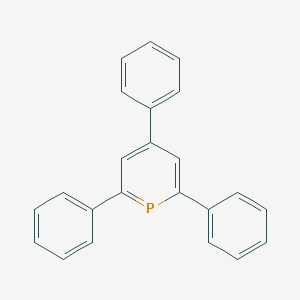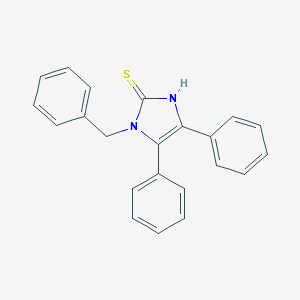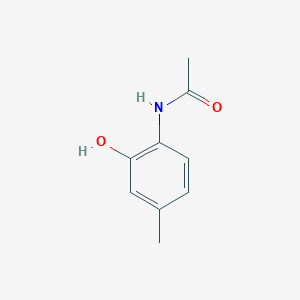![molecular formula C22H16N2O4 B078554 1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione CAS No. 13360-85-5](/img/structure/B78554.png)
1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione, commonly known as DPPH, is a synthetic compound with a wide range of applications in scientific research. The compound is a stable free radical that is widely used as a tool for antioxidant and radical scavenging activity assays.
Aplicaciones Científicas De Investigación
DPPH is widely used in scientific research as a tool for measuring antioxidant and radical scavenging activity. The compound is particularly useful in the study of natural products and their potential health benefits. DPPH can be used to evaluate the antioxidant activity of a wide range of compounds, including plant extracts, essential oils, and synthetic compounds.
Mecanismo De Acción
DPPH acts as a stable free radical that can accept an electron or hydrogen radical to become a stable diamagnetic molecule. The mechanism of action of DPPH is based on the ability of the compound to react with other free radicals, which results in a decrease in the concentration of the DPPH radical. The reaction kinetics of DPPH with other free radicals can be studied using a variety of spectroscopic techniques, including UV-vis and EPR spectroscopy.
Biochemical and Physiological Effects:
DPPH has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been shown to have a protective effect against oxidative stress, which is implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPPH is its stability, which makes it a reliable tool for measuring antioxidant and radical scavenging activity. However, the compound has some limitations, including its relatively low reactivity compared to other free radicals and its inability to accurately reflect the complex antioxidant systems found in vivo.
Direcciones Futuras
There are many potential future directions for DPPH research, including the development of new synthetic compounds with improved antioxidant and radical scavenging properties, the study of the role of DPPH in disease prevention and treatment, and the use of DPPH as a tool for drug discovery. Additionally, there is a need for further research into the limitations of DPPH and the development of new methods for measuring antioxidant and radical scavenging activity.
Métodos De Síntesis
DPPH can be synthesized using a variety of methods, including the reaction of 2,5-dimethyl-1H-pyrrole-2,3-dione with 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylbenzenamine. The synthesis of DPPH is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Propiedades
Número CAS |
13360-85-5 |
|---|---|
Nombre del producto |
1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione |
Fórmula molecular |
C22H16N2O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1-[4-[4-(2,5-dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H16N2O4/c1-13-11-15(3-5-17(13)23-19(25)7-8-20(23)26)16-4-6-18(14(2)12-16)24-21(27)9-10-22(24)28/h3-12H,1-2H3 |
Clave InChI |
XPONTBCXAXTZQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C=CC3=O)C)N4C(=O)C=CC4=O |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C=CC3=O)C)N4C(=O)C=CC4=O |
Otros números CAS |
13360-85-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



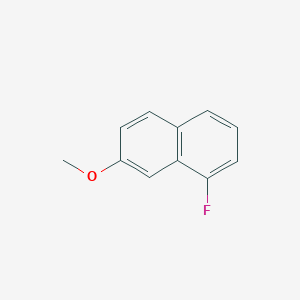
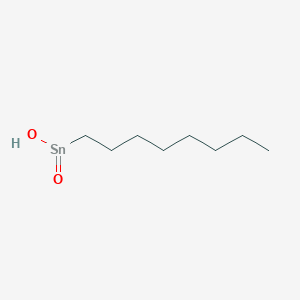

![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)

